REACTION_CXSMILES
|
[NH2:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1.[C:9](OC)(=[O:12])[CH2:10][CH3:11].ClCCl>CO>[NH:1]1[C:2]2[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[C:3]=2[CH:11]=[CH:10][C:9]1=[O:12]
|
Name
|
|
Quantity
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113.79 g
|
Type
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reactant
|
Smiles
|
NC1=CC(CCC1)=O
|
Name
|
|
Quantity
|
114.37 mL
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC
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Name
|
|
Quantity
|
200 mL
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Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
With stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The dark homogeneous solution formed
|
Type
|
CUSTOM
|
Details
|
slowly heated further to 170° C
|
Type
|
CUSTOM
|
Details
|
a viscous material formed
|
Type
|
WAIT
|
Details
|
After a further 15 min (temperature: 160° C.)
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
After a total of 42 min
|
Duration
|
42 min
|
Type
|
CUSTOM
|
Details
|
a temperature of 170° C.
|
Type
|
WAIT
|
Details
|
After a further 13 min at this temperature
|
Duration
|
13 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated briefly
|
Type
|
CUSTOM
|
Details
|
placed into an ultrasonic bath
|
Type
|
CUSTOM
|
Details
|
the crystalline residue formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
The crystalline residues obtained in this manner
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
STIRRING
|
Details
|
with stirring until the solid
|
Type
|
DISSOLUTION
|
Details
|
had dissolved completely
|
Type
|
TEMPERATURE
|
Details
|
This solution was then slowly cooled to room temperature
|
Type
|
WAIT
|
Details
|
stored in a fridge at about 4° C. for 2 days
|
Duration
|
2 d
|
Type
|
FILTRATION
|
Details
|
The crystalline precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
N1C(C=CC=2C(CCCC12)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |